molecular formula C11H10N2O2S B494655 Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate CAS No. 438230-48-9

Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate

Cat. No.: B494655
CAS No.: 438230-48-9
M. Wt: 234.28g/mol
InChI Key: GIFZVDAPWGUEQV-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate is a heterocyclic compound with the molecular formula C11H10N2O2S and a molecular weight of 234.28 g/mol . This compound features a thiophene ring substituted with a pyridine ring and an amino group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate typically involves the reaction of 2-amino-4-pyridin-3-ylthiophene-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and thiophene rings enhances its versatility in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

methyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-3-2-4-13-5-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFZVDAPWGUEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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